[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate [(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
Brand Name: Vulcanchem
CAS No.: 13437-68-8
VCID: VC0078659
InChI: InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3/t13-,14+,15?
SMILES: CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C15H22O10
Molecular Weight: 362.33 g/mol

[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate

CAS No.: 13437-68-8

Main Products

VCID: VC0078659

Molecular Formula: C15H22O10

Molecular Weight: 362.33 g/mol

[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate - 13437-68-8

CAS No. 13437-68-8
Product Name [(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
Molecular Formula C15H22O10
Molecular Weight 362.33 g/mol
IUPAC Name [(2S,4R)-2,3,4,5-tetraacetyloxypentyl] acetate
Standard InChI InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3/t13-,14+,15?
Standard InChIKey NVKPIAUSOPISJK-YIONKMFJSA-N
Isomeric SMILES CC(=O)OC[C@H](C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
PubChem Compound 12939086
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator